

Trihexyl phosphate versus other organophosphorus extractants for actinide partitioning

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Compound of Interest

Compound Name: Trihexyl phosphate

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An Objective Comparison of **Trihexyl Phosphate** and Other Organophosphorus Extractants for Actinide Partitioning

Introduction

The partitioning of actinides from used nuclear fuel is a critical step in advanced nuclear fuel cycles, aiming to reduce the long-term radiotoxicity of nuclear waste. Organophosphorus extractants are widely employed for this purpose due to their high efficiency and selectivity. This guide provides a comparative overview of **trihexyl phosphate** (THP) against other common organophosphorus extractants, namely tributyl phosphate (TBP), octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO), and N,N'-dimethyl-N,N'-dioctyl-2-hexyloxy-malonamide (DMDOHEMA). The comparison focuses on key performance metrics supported by experimental data to assist researchers and professionals in selecting the appropriate extractant for their specific applications.

Data Presentation: Performance Metrics of Organophosphorus Extractants

The following table summarizes the key performance parameters of THP and other selected organophosphorus extractants for the extraction of actinides. The data is compiled from various studies to provide a comparative assessment.

Extractant	Actinide	Aqueous Phase	Organic Phase	Distribution Coefficient (D)	Separation Factor (SF, An/Ln)	Reference
Trihexyl phosphate (THP)	U(VI)	3 M HNO ₃	1.1 M THP in n-dodecane	~10	Not Reported	[1]
Th(IV)	3 M HNO ₃	1.1 M THP in n-dodecane	~5	Not Reported	[1]	
Am(III)	3 M HNO ₃	1.1 M THP in n-dodecane	~0.1	Not Reported	[1]	
Tributyl phosphate (TBP)	U(VI)	3 M HNO ₃	1.1 M TBP in n-dodecane	~15	~10	[2]
Pu(IV)	3 M HNO ₃	1.1 M TBP in n-dodecane	~20	Not Reported	[3]	
Am(III)	0.5 M HNO ₃ + salting agents	50% TBP in kerosene	>1 (with salting agents)	Low	[3]	
CMPO	Am(III)	1 M HNO ₃	0.2 M CMPO + 1.2 M TBP in n-dodecane	~10	~1-10	[4]
Eu(III)	1 M HNO ₃	0.2 M CMPO + 1.2 M TBP in n-dodecane	~5	[4]		

Pu(IV)	1-6 M HNO ₃	0.75 M CMPO in decalin	>100	Not Reported	[5]	
DMDOHE MA	Am(III)	3 M HNO ₃	0.5 M DMDOHE MA + 0.5 M TBP in n- dodecane	~1	~1	Data not available in current search
Eu(III)	3 M HNO ₃	0.5 M DMDOHE MA + 0.5 M TBP in n- dodecane	~1	Data not available in current search		

Note: The performance of these extractants is highly dependent on the specific experimental conditions, including the concentrations of the extractant, acid, and metal ions, as well as the diluent used and the temperature. The data presented here are for illustrative purposes and direct comparison should be made under identical conditions. Data for DMDOHEMA was not readily available in the initial search and requires further investigation.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and comparing results. Below are generalized procedures for solvent extraction, stripping, and loading capacity determination for actinide partitioning.

General Solvent Extraction Protocol

A standard solvent extraction experiment is conducted to determine the distribution coefficient of a metal ion between an aqueous and an organic phase.

Materials:

- Aqueous phase: Nitric acid (HNO₃) solution of a specific molarity containing the actinide and/or lanthanide ions at known concentrations.

- Organic phase: A solution of the organophosphorus extractant (e.g., THP, TBP, CMPO) in a suitable diluent (e.g., n-dodecane, kerosene) at a specific concentration.
- Glass vials with stoppers.
- Vortex mixer or shaker.
- Centrifuge.
- Pipettes.
- Analytical instrumentation for metal ion concentration measurement (e.g., ICP-MS, alpha/gamma spectroscopy).

Procedure:

- Pre-equilibrate the organic phase by contacting it with an equal volume of the aqueous phase (without the metal ions) for a set period to ensure saturation of the organic phase with the aqueous components.
- In a glass vial, add equal volumes (e.g., 1-5 mL) of the pre-equilibrated organic phase and the aqueous phase containing the metal ions.
- Tightly cap the vial and agitate it using a vortex mixer or shaker for a sufficient time to reach equilibrium (typically 15-60 minutes).
- Centrifuge the vial to ensure complete phase separation.
- Carefully separate the aqueous and organic phases using a pipette.
- Determine the concentration of the metal ion in both phases using an appropriate analytical technique.
- Calculate the distribution coefficient (D) as the ratio of the metal concentration in the organic phase to its concentration in the aqueous phase.

Stripping (Back-Extraction) Protocol

Stripping is the process of recovering the extracted metal ions from the loaded organic phase back into an aqueous solution.

Materials:

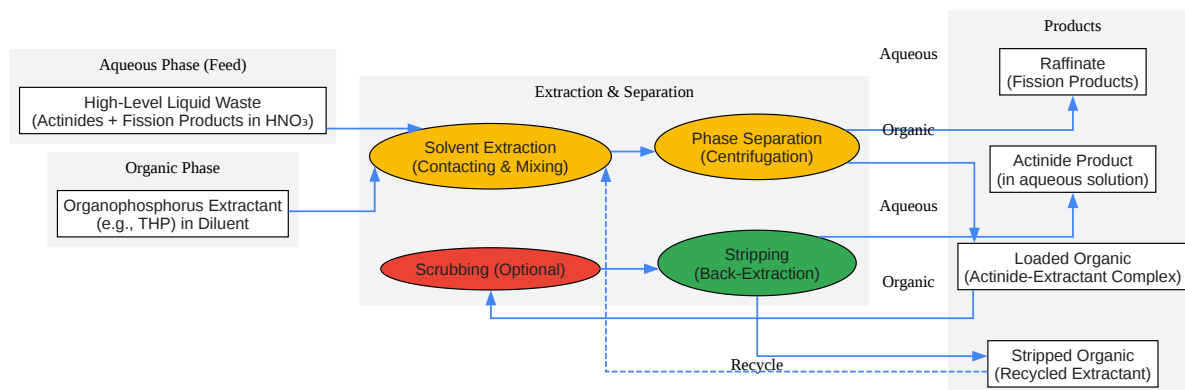
- Loaded organic phase (from the extraction experiment).
- Stripping agent: An aqueous solution with a composition designed to reverse the extraction process (e.g., dilute HNO_3 , complexing agents like citric acid or DTPA).
- Other materials are the same as for the solvent extraction protocol.

Procedure:

- In a glass vial, contact a known volume of the loaded organic phase with a specific volume of the stripping agent.
- Agitate the mixture to equilibrium.
- Centrifuge for phase separation.
- Separate the two phases.
- Analyze the metal ion concentration in both the organic and aqueous phases.
- Calculate the stripping efficiency as the percentage of the metal ion transferred from the organic phase to the aqueous stripping solution.

Mandatory Visualization

The following diagrams illustrate the generalized workflows and logical relationships in actinide partitioning processes.



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Caption: General workflow for actinide partitioning using solvent extraction.

Caption: Simplified equilibrium of actinide extraction by a neutral organophosphorus extractant.

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